

# edaravone compatibility with other ALS medications and drug interactions

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Edaravone

CAS No.: 89-25-8

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## Frequently Asked Questions (FAQs)

- **Q: Are there known drug-drug interactions with edaravone?**
  - **A:** Extensive data indicates **no known clinically significant drug-drug interactions** with **edaravone** [1] [2]. The pharmacokinetics of **edaravone** are not expected to be significantly affected by inhibitors of cytochrome P450 (CYP) enzymes, UGTs, or major transporters [1].
- **Q: Can edaravone be co-administered with riluzole?**
  - **A: Yes.** Clinical data demonstrates that **edaravone** is commonly used in combination with riluzole. In the pivotal clinical trial for Radicava (IV **edaravone**), over 90% of patients were concurrently on riluzole [1]. Similarly, in a safety trial for the oral suspension (Radicava ORS), 87% of patients were on riluzole [1].
- **Q: What is the clinical evidence for edaravone's efficacy?**
  - **A:** Evidence comes from both IV and oral formulations. A pivotal 24-week, double-blind, placebo-controlled phase 3 trial in Japan showed IV **edaravone** significantly slowed functional decline on the ALSFRS-R scale compared to placebo (-5.01 vs. -7.50, P=0.0013) [3]. A 2025 analysis of the oral suspension demonstrated a significant survival benefit and slower functional decline at 48 weeks compared to matched historical controls [4].
- **Q: What are the key safety warnings and common adverse reactions?**

- **A:** The most serious risks are **hypersensitivity reactions** (including anaphylaxis) and **sulfite allergic reactions**, as the formulation contains sodium bisulfite [5] [6] [2]. The most common adverse reactions from clinical trials are summarized in Table 2 below.

## Pharmacological Profile & Interaction Data

**Table 1: Pharmacokinetic and Metabolic Profile of Edaravone**

Parameter	Description
<b>Mechanism of Action</b>	Free radical scavenger; believed to reduce oxidative stress, though the exact mechanism in ALS is unknown [7] [1] [5].
<b>Protein Binding</b>	92%, primarily to albumin [7] [5].
<b>Metabolism</b>	Metabolized to pharmacologically inactive sulfate and glucuronide conjugates. Glucuronidation involves multiple UGT isoforms (e.g., UGT1A6, 1A9, 2B7) [7] [5] [3].
<b>Elimination Half-Life</b>	4.5 - 6 hours (IV) [7] [5]. Approximately 4.5 - 9 hours (oral) [7].
<b>Route of Elimination</b>	Primarily renal, mainly as glucuronide conjugate (60-80% of dose). Less than 1% is excreted as unchanged drug [7].
<b>Interaction Potential</b>	Low. Not a substrate, inhibitor, or inducer of major CYP enzymes or transporters [7] [1].

**Table 2: Summary of Clinical Trial Adverse Reactions ( $\geq 2\%$  incidence)**

Adverse Reaction	Incidence in Edaravone Group	Incidence in Placebo Group
Bruising / Contusion	15%	8% [5]
Gait Disturbance	13%	9% [5]
Headache	10%	7% [5]
Dermatitis	8%	3% [5]
Eczema	8%	3% [5]
Respiratory Failure / Disorder / Hypoxia	5%	3% [5]
Glucose Urine Present	4%	1% [5]
Tinea Infection	3%	1% [5]

## Experimental Protocols & Research Data

### Pivotal Clinical Trial Design (IV Edaravone)

The following methodology established the efficacy of IV **edaravone** [5] [3]:

- **Study Design:** Randomized, double-blind, placebo-controlled, parallel-group, multicenter phase 3 trial.
- **Patient Population:** 137 Japanese patients (20-75 years) with definite or probable ALS (revised El Escorial criteria), disease duration  $\leq 2$  years, and FVC  $\geq 80\%$ .
- **Intervention:**
  - **Initial Cycle:** IV **edaravone** 60 mg or placebo once daily for 14 days, followed by a 14-day drug-free period.
  - **Subsequent Cycles (2-6):** IV **edaravone** 60 mg or placebo once daily for 10 days out of 14, followed by a 14-day drug-free period.
  - **Total Treatment Duration:** 24 weeks.

- **Concomitant Medication:** Over 90% of patients in both groups were taking riluzole.
- **Primary Endpoint:** Change in ALSFRS-R total score from baseline to week 24.

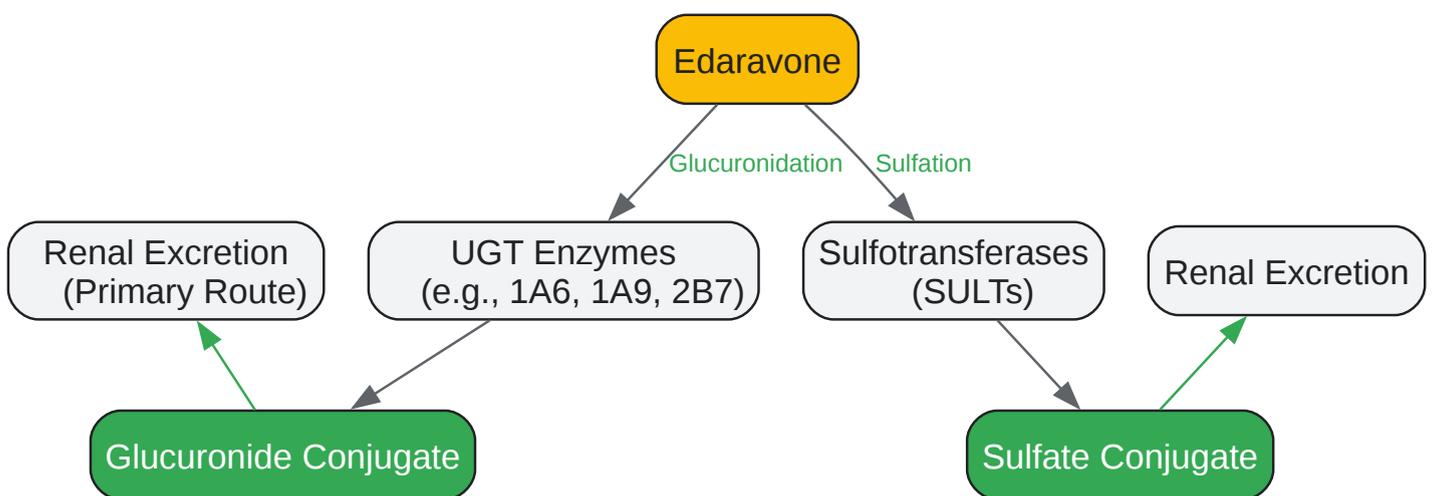
## Pharmacokinetic Study Establishing Oral Bioequivalence

The approval of the oral suspension (Radicava ORS) was based on bioequivalence with the IV formulation [1]:

- **Study Design:** Phase 1 pharmacokinetic study in healthy subjects under fasted conditions.
- **Intervention:** A single dose of oral **edaravone** (105 mg/5 mL) or IV **edaravone** (60 mg over 60 minutes).
- **Key Measurements:** Plasma concentration (C<sub>max</sub>) and area under the concentration-time curve (AUC).
- **Outcome:** The oral suspension demonstrated equivalent plasma levels to the IV formulation, establishing its basis for approval [1].

## Metabolic Pathway & Experimental Workflow

The diagram below illustrates the metabolic fate of **edaravone** in the body, which underpins its low interaction potential.



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To cite this document: Smolecule. [edaravone compatibility with other ALS medications and drug interactions]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b526867#edaravone-compatibility-with-other-als-medications-and-drug-interactions>]

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